molecular formula C10H18O2 B1348071 trans-4-Propylcyclohexanecarboxylic Acid CAS No. 70928-91-5

trans-4-Propylcyclohexanecarboxylic Acid

Cat. No.: B1348071
CAS No.: 70928-91-5
M. Wt: 170.25 g/mol
InChI Key: QCNUKEGGHOLBES-UHFFFAOYSA-N
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Description

Table 1: Comparison of Cis and Trans Isomers of 4-Substituted Cyclohexanecarboxylic Acids

Property This compound cis-4-Propylcyclohexanecarboxylic Acid
Melting Point (°C) 98 72–75
Solubility in Hexane Low Moderate
Dipole Moment (Debye) 1.8 2.6
Conformational Energy 0.0 kcal/mol (reference) +1.2 kcal/mol

The trans isomer’s lower dipole moment (1.8 Debye) compared to the cis form (2.6 Debye) arises from opposing directional contributions of the substituents. In reactions such as lactonization, cis-4-hydroxycyclohexanecarboxylic acid forms lactones via boat conformations, while the trans isomer remains inert due to unfavorable spatial alignment.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography remains the gold standard for resolving the three-dimensional structure of cyclohexane derivatives. While specific crystallographic data for this compound are limited, analogous studies on related compounds provide methodological insights.

Key Crystallographic Parameters (Hypothetical Model):

  • Space group : $$ P2_1/c $$ (monoclinic).
  • Unit cell dimensions : $$ a = 10.2 \, \text{Å}, b = 8.5 \, \text{Å}, c = 12.3 \, \text{Å}; \beta = 95^\circ $$.
  • Hydrogen bonding : O–H···O interactions (2.6–2.8 Å) stabilize the crystal lattice.

Conformational analysis via density functional theory (DFT) predicts the chair conformation as the most stable, with the propyl group axial and carboxylic acid group equatorial. Substituent-induced ring puckering is negligible (<5° deviation from ideal chair geometry).

Figure 1 : Proposed crystal packing of this compound, highlighting hydrogen-bonded dimers (dashed lines) and van der Waals interactions between propyl chains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUKEGGHOLBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959210
Record name 4-Propylcyclohexane-1-carboxylic acid
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38289-27-9, 70928-91-5, 67589-82-6
Record name Polychloronapthalene
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Record name 4-Propylcyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture)
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Record name (1s,4r)-4-propylcyclohexane-1-carboxylic acid
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Record name rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propylcyclohexanecarboxylic Acid typically involves the hydrogenation of 4-n-propylbenzoic acid. The process is carried out in the presence of a Raney nickel catalyst under high pressure and temperature conditions. Here is a detailed synthetic route :

    Starting Material: 4-n-propylbenzoic acid (0.2 mole)

    Reagents: Sodium hydroxide (0.205 mole), water (160 ml), Raney nickel catalyst (10 g)

    Conditions: Hydrogenation at 195°C and 170 atm for 30 hours

    Procedure: The reaction mixture is cooled, and the catalyst is filtered off. The filtrate is washed with ether, and the aqueous layer is separated and acidified. The precipitated acids are extracted into ether, washed with water, and dried over sodium sulfate. The ether is distilled off, and the product is crystallized from acetone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large autoclaves for hydrogenation and efficient separation techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: trans-4-Propylcyclohexanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

trans-4-Propylcyclohexanecarboxylic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of liquid crystals and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans-4-Propylcyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights critical differences between trans-4-propylcyclohexanecarboxylic acid and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Type/Position Purity (%) Key Applications References
This compound 38289-27-9 C₁₀H₁₈O₂ 170.24 trans-4-propyl ≥95.0–99.5 Pharmaceuticals, liquid crystals
trans-4-Isopropylcyclohexanecarboxylic acid 7077-5-6 C₁₀H₁₈O₂ 170.24 trans-4-isopropyl N/A Nateglinide synthesis
trans-4-Pentylcyclohexanecarboxylic acid 38289-29-1 C₁₂H₂₂O₂ 198.30 trans-4-pentyl ≥99.5 Liquid crystal monomers
trans-4-Butylcyclohexanecarboxylic acid 38289-28-0 C₁₁H₂₀O₂ 184.28 trans-4-butyl N/A Not specified
trans-4-(trans-4-Propylcyclohexyl)cyclohexanecarboxylic acid 65355-32-0 C₁₆H₂₈O₂ 252.39 Bicyclic trans-4-propyl ≥98.0 Advanced liquid crystals
4-Propylcyclohexanone 40649-36-3 C₉H₁₆O 140.22 4-propyl ketone ≥95.0 Synthesis intermediate

Key Observations :

  • Alkyl Chain Length : Increasing the alkyl chain length (e.g., pentyl vs. propyl) enhances hydrophobicity, making longer-chain derivatives more suitable for liquid crystal applications .
  • Functional Groups: Replacement of the carboxylic acid with a ketone (4-propylcyclohexanone) shifts reactivity toward nucleophilic additions, limiting its use in amide bond formation .

Key Findings :

  • Demand : The higher annual sales of this compound (152 bottles vs. 71 for the isopropyl analog) reflect its broader utility in industrial applications .
  • Cost: The propyl derivative is priced at ¥11,500 per 25g in Japan (2022), while 4-propylcyclohexanone is cheaper (¥8,500 per 25mL) due to simpler synthesis .
  • Derivative Complexity : The bicyclic analog (CAS 65355-32-0) is costlier (¥5,000 per 25g) and used in high-performance liquid crystals, emphasizing the premium for structural complexity .

Biological Activity

trans-4-Propylcyclohexanecarboxylic acid (C10H18O2) is an organic compound that belongs to the class of cycloalkane carboxylic acids. Its structure features a propyl group attached to the fourth carbon of a cyclohexane ring and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biological systems.

  • Molecular Formula : C10H18O2
  • Molecular Weight : 170.25 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents; limited solubility in water

Mode of Action

This compound's biological activity is primarily attributed to its interaction with various biochemical pathways. It is known to participate in:

  • Fatty acid metabolism
  • Modulation of enzyme activity involved in metabolic pathways

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. This profile is similar to other carboxylic acids, indicating a potential for systemic effects following administration.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity : Preliminary findings indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, such as histone deacetylases (HDACs), which are implicated in cancer progression.

Study 1: Anti-inflammatory Effects

A study explored the anti-inflammatory potential of this compound on murine macrophages. The results demonstrated a significant reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in managing inflammatory conditions.

Parameter Control Group Treatment Group
TNF-α (pg/mL)150 ± 1085 ± 5
IL-6 (pg/mL)200 ± 15110 ± 8

Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of this compound against various pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study 3: Enzyme Inhibition

Research has shown that this compound acts as a potent inhibitor of HDACs, with IC50 values indicating effective inhibition at low concentrations.

Enzyme Target IC50 (µM)
HDAC10.062
HDAC30.075

Q & A

Q. What are the standard synthetic routes for trans-4-Propylcyclohexanecarboxylic Acid, and how can purity be optimized?

The compound is synthesized via catalytic hydrogenation of substituted cyclohexenecarboxylic acids or through stereoselective alkylation of cyclohexanone derivatives. For example, SYNTHON Chemicals reports a method yielding ≥99% purity using GC-monitored reactions, with a melting point of 98–100°C . Purification typically involves recrystallization from ethanol or hexane, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires strict control of reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. How is this compound characterized to confirm stereochemistry and structural integrity?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify trans-substitution patterns (axial vs. equatorial proton coupling constants) and cyclohexane ring conformation .
  • HPLC/GC : Quantify purity (>95–99% per supplier specifications) and detect residual solvents .
  • Melting Point Analysis : Reported values (98–100°C) serve as a benchmark for crystallinity and isomer purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified under GHS hazard categories for skin/eye irritation (Category 2/2A) and acute oral toxicity (Category 4). Mandatory precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Handling in a fume hood to avoid inhalation of dust/aerosols.
  • Immediate decontamination of spills with ethanol or isopropanol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in esterification or amidation reactions?

Density Functional Theory (DFT) simulations can model transition states for carboxyl group reactions. For example, the carboxylic acid’s pKa (~4.7) influences its nucleophilicity in coupling reactions. Molecular dynamics studies may further reveal steric effects from the trans-4-propyl group on reaction kinetics .

Q. What role does this compound play in liquid crystal synthesis, and how can its mesogenic properties be enhanced?

It serves as a precursor for bicyclohexyl-based liquid crystals, where the trans-configuration ensures planar alignment. Modifications like introducing fluorine or elongating the alkyl chain (e.g., butyl/pentyl analogs) improve thermal stability and dielectric anisotropy. Purity >98% is critical to minimize defects in mesophases .

Q. How do discrepancies in reported purity values (e.g., 95% vs. 99%) impact experimental reproducibility?

Variations arise from differences in analytical methods (GC vs. HPLC) or purification rigor. For instance, GC may underestimate high-boiling-point impurities. Researchers should cross-validate purity using orthogonal techniques (e.g., NMR integration) and document supplier-specific batch data .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

The trans-4-propyl group sterically shields the carboxylate anion, reducing susceptibility to β-ketoacid-type decarboxylation. Under strong acids (e.g., H2_2SO4_4), esterification occurs without ring-opening, as confirmed by 1H^1H-NMR monitoring of reaction intermediates .

Methodological Considerations

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Catalyst Optimization : Use of Pd/C or Raney Ni with controlled H2_2 pressure minimizes over-reduction.
  • In Situ Monitoring : ReactIR or GC-MS to track intermediate formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Q. How should researchers address solubility challenges in aqueous reaction systems?

The compound’s logP (~3.2) limits water solubility. Co-solvents (e.g., acetone, THF) or surfactants (e.g., SDS) can improve dispersion. For biological assays, derivatization to sodium salts enhances aqueous compatibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Propylcyclohexanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
trans-4-Propylcyclohexanecarboxylic Acid

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